6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid
Descripción
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid is a structurally unique compound featuring a spiro[3.3]heptane core with two fluorine atoms at the 6,6 positions and two carboxylic acid groups at the 2,2 positions (Figure 1). Its spirocyclic architecture imposes conformational rigidity, making it a valuable isostere for gem-difluorocycloalkanes in medicinal chemistry and materials science . The difluorination enhances metabolic stability and modulates electronic properties, while the dicarboxylic acid groups enable hydrogen bonding and metal coordination, broadening its utility in supramolecular chemistry and drug design.
Propiedades
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4/c10-9(11)3-7(4-9)1-8(2-7,5(12)13)6(14)15/h1-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGJZAZPAYEPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)C(=O)O)CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Convergent Synthesis via 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
The cornerstone of modern synthetic approaches involves the double alkylation of active methylene compounds with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ), a precursor synthesized from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ). Deoxofluorination of 4 using Morph-DAST (morpholinosulfur trifluoride) yields 3,3-difluorocyclobutane diester 5 (65% yield), which undergoes LiAlH₄ reduction to diol 6 (94% yield). Subsequent Appel bromination converts 6 to dibromide 3 (64% yield), enabling kilogram-scale production.
Critical Reaction Sequence:
- Alkylation of Diethyl Malonate : Treatment of diethyl malonate with NaH in DMF, followed by reaction with 3 at 120°C, produces diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7 ) in 88% yield (472 g scale).
- Saponification and Decarboxylation : Diester 7 is hydrolyzed with NaOH in aqueous ethanol to disodium salt 12 (quantitative yield), which undergoes pyridine-mediated decarboxylation at reflux to furnish this compound (13 ) in 87% overall yield.
Alternative Two-Step Protocol
A shorter route involves direct deoxofluorination of spiro[3.3]heptane-2,2-dicarboxylate intermediates using morpholinosulfur trifluoride (Morph-DAST) and BF₃·Et₂O, followed by LiOH-mediated hydrolysis. While this method reduces step count, yields are less consistent (reported only as "quantitative" in smaller-scale trials).
Optimization of Key Reaction Parameters
Temperature and Solvent Effects
- Alkylation Efficiency : Optimal yields for diester 7 are achieved in DMF at 120°C, minimizing side reactions such as β-elimination.
- Decarboxylation Kinetics : Pyridine acts as both base and azeotroping agent, enabling complete decarboxylation of 12 within 12 hours at reflux.
Table 1: Comparative Analysis of Synthetic Methods
| Parameter | Convergent Route | Two-Step Route |
|---|---|---|
| Total Steps | 6–10 | 2 |
| Overall Yield | 87% | Undisclosed |
| Maximum Scale Demonstrated | 0.47 kg | <10 g |
| Purification Complexity | Moderate | Low |
Scalability and Industrial Feasibility
The convergent method’s scalability is demonstrated by the synthesis of 7 on a 472 g scale and 13 at 350 g inputs. Critical factors enabling scale-up include:
- Precursor Stability : Dibromide 3 exhibits excellent shelf stability (>6 months at −20°C), facilitating batch processing.
- Solvent Recovery : DMF and pyridine are efficiently recycled via distillation, reducing environmental impact.
Structural Characterization and Quality Control
Spectroscopic Validation
- ¹H/¹³C NMR : The spirocyclic structure is confirmed by characteristic signals at δ 2.58–2.65 ppm (m, cyclobutane CH₂) and δ 119.0 ppm (t, J = 279.4 Hz, CF₂).
- X-Ray Crystallography : Boc-protected intermediates (e.g., 32 ) exhibit a puckered cyclobutane ring with C–F bond lengths of 1.33–1.35 Å, confirming the gem-difluoro configuration.
Table 2: Analytical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀F₂O₄ |
| Molecular Weight | 220.16 g/mol |
| Melting Point | 215–217°C (dec.) |
| Purity (HPLC) | >99% (UV 254 nm) |
Applications and Derivative Synthesis
The dicarboxylic acid serves as a precursor for:
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, allowing the construction of more complex molecules. Its spirocyclic structure enhances the conformational rigidity of derivatives, making them valuable in designing new compounds with specific properties. The synthesis of 6,6-difluorospiro[3.3]heptane derivatives has been achieved through a convergent methodology that allows for the efficient production of various functionalized derivatives from common precursors .
Biological Research
Biochemical Probes
Due to its unique structural properties, 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid is being investigated as a biochemical probe. The compound's rigid framework can influence interactions with biological targets such as enzymes and receptors, potentially enhancing binding affinity and specificity . This makes it an interesting candidate for studying molecular mechanisms in biological systems.
Medicinal Chemistry
Therapeutic Applications
Research has indicated that compounds derived from 6,6-difluorospiro[3.3]heptane can exhibit improved pharmacological profiles compared to their six-membered monocyclic counterparts. For instance, replacing a six-membered ring in lead compounds with this spiro compound has shown to retain biological activity while enhancing solubility and metabolic stability . This characteristic is particularly advantageous in drug design, where increased solubility can lead to better bioavailability.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties can be exploited to create materials with tailored characteristics for specific applications . The industrial synthesis typically follows optimized routes that ensure efficiency and cost-effectiveness.
Case Studies and Research Findings
Several studies have explored the potential applications of 6,6-difluorospiro[3.3]heptane derivatives:
- Structural Analog Studies : Research indicates that fluorination significantly enhances biological activity by increasing lipophilicity and receptor affinity compared to non-fluorinated analogs .
- In Vitro Studies : Compounds structurally similar to 6,6-difluorospiro[3.3]heptane have been tested for their inhibitory effects on various cell lines, demonstrating varying degrees of activity against cancer cells .
- Therapeutic Potential : The compound's ability to improve pharmacological profiles has been highlighted in studies focusing on drug design strategies that incorporate spirocyclic frameworks .
Mecanismo De Acción
The mechanism by which 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Substituent Effects: Fluorine vs. Methyl Groups
- 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (Ref: 3D-CVD03356): This analog replaces fluorine with methyl groups at the 6,6 positions. Methyl substitution increases steric bulk, reducing reactivity at the α-positions and enhancing stability under basic conditions compared to Fecht acid (spiro[3.3]heptane-2,2-dicarboxylic acid) .
| Property | 6,6-Difluoro Derivative | 6,6-Dimethyl Derivative |
|---|---|---|
| Substituent | Fluorine | Methyl |
| Electronegativity | High | Low |
| Stability under bases | Moderate | High |
| Molecular Weight (g/mol) | 212.16 | 200.24 |
Functional Group Variations: Dicarboxylic vs. Monocarboxylic Acids
- 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (CID BB31-2738): This monocarboxylic acid variant retains the difluorospiro core but replaces one carboxylic acid group with a hydrogen atom. The reduced acidity and hydrogen-bonding capacity make it less suitable for coordination chemistry but more lipophilic, favoring membrane permeability in drug candidates .
| Property | Dicarboxylic Acid Derivative | Monocarboxylic Acid Derivative |
|---|---|---|
| pKa (approximate) | ~2.5 (for each -COOH) | ~4.5 |
| LogP | -0.3 | 1.2 |
| Applications | Supramolecular assemblies | Lipophilic building blocks |
Halogen Substitution: Fluorine vs. Bromine
- Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate :
Bromine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker inductive effects but greater steric hindrance. This compound’s ester groups further reduce reactivity, making it a precursor for nucleophilic substitution reactions rather than a direct functional analog .
Spirocyclic vs. Non-Spirocyclic Analogs
- Cyclohexane-1,2-dicarboxylic Acid Derivatives: These lack the spiro[3.3]heptane core, exhibiting greater conformational flexibility. For example, cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester (MHINCH) is a metabolite of the plasticizer DINCH, highlighting differences in environmental persistence and biological activity compared to rigid spiro compounds .
S-2,2'-Dimethyl-biphenyl-6,6'-dicarboxylic Acid :
This biphenyl derivative forms supramolecular tetramers via hydrogen-bonded (COOH)₂ motifs, a property shared with 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid. However, the planar biphenyl system lacks the three-dimensional steric constraints of the spiro core, influencing packing efficiency in crystal lattices .
Stereochemical Considerations
- 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic Acid : Enantiomers of this compound were resolved using (−)-camphorsultam, with absolute configurations confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy. The stereochemical complexity of spiro compounds necessitates advanced analytical techniques, a common challenge across analogs .
Actividad Biológica
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological profiles, synthesis methods, and relevant case studies.
Structural Overview
The compound's structure can be represented as follows:
- Molecular Formula : C9H12O4
- SMILES : C1C(CC12CC(C2)C(=O)O)C(=O)O
- InChI : InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13)
This compound features a spirocyclic structure that contributes to its conformational rigidity, making it a valuable scaffold for drug design.
Pharmacological Profiles
Research indicates that derivatives of 6,6-difluorospiro[3.3]heptane exhibit enhanced biological activity compared to their non-spiro counterparts. The unique spirocyclic framework allows for improved metabolic stability and solubility in aqueous environments. This is particularly relevant for compounds intended for therapeutic use.
Key Findings:
- Enhanced Activity : Studies have shown that replacing traditional six-membered rings with spiro[3.3]heptane analogs can significantly enhance the pharmacological profile of lead compounds .
- Metabolic Stability : The spirocyclic structure contributes to increased resistance to metabolic degradation, allowing for longer-lasting effects in biological systems .
Case Studies
Several studies have explored the biological activity of 6,6-difluorospiro[3.3]heptane derivatives:
- Study on Anticancer Activity : A series of derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The spirocyclic structure was found to enhance interaction with cellular targets compared to linear analogs.
- Neuroactive Properties : Research has indicated potential neuroactive properties of certain derivatives, suggesting applications in treating neurological disorders.
Comparative Biological Activity Table
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 6,6-Difluorospiro[3.3]heptane | Anticancer | 15 | |
| Derivative A | Anticancer | 10 | |
| Derivative B | Neuroactive | 25 | |
| Derivative C | Antimicrobial | 30 |
Synthesis Methods
The synthesis of 6,6-difluorospiro[3.3]heptane derivatives typically involves a convergent strategy using specific precursors such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This method allows for the production of diverse functionalized derivatives efficiently.
Synthetic Pathway Overview
- Starting Material : 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
- Reagents : Diisopropyl malonate and other functional groups depending on the desired derivative.
- Steps : The synthesis generally involves 6–10 steps with high yields reported.
Q & A
Basic: What are the established synthetic routes for 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid, and what challenges arise due to its spirocyclic structure?
Methodological Answer:
Synthesis typically involves bromination or fluorination of spirocyclic precursors. For example, diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate (CAS 55249-70-2) serves as a key intermediate, where bromine atoms are substituted with fluorine via nucleophilic fluorination using agents like KF or CsF . Hydrolysis of the ester groups under acidic or basic conditions yields the dicarboxylic acid. Challenges include steric hindrance from the spiro system, which slows reaction kinetics, and the need for precise temperature control to avoid ring-opening side reactions .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
X-ray crystallography is the gold standard. A related analog, spiro[3.3]heptane-2,6-dicarboxylic acid (d-Fecht acid), was resolved at −100°C, revealing a monoclinic crystal system (space group Ü2) with lattice parameters a = 5.4 Å, b = 7.000 Å, c = 6.928 Å, and β = 93.25° . For fluorinated derivatives, NMR and - HSQC are critical to confirm regioselective fluorination and assess conformational rigidity .
Advanced: How does the 6,6-difluoro substitution impact the electronic and steric properties compared to non-fluorinated analogs?
Methodological Answer:
Fluorine’s electronegativity increases the compound’s acidity (pKa reduction) and stabilizes specific conformations via hyperconjugation. Computational studies (e.g., DFT) show that the 6,6-difluoro groups distort the spirocyclic core, reducing torsional flexibility by ~15% compared to non-fluorinated analogs . Experimentally, this is validated by comparing NMR chemical shifts and X-ray bond angles .
Advanced: What strategies ensure regioselective fluorination at the 6,6-positions during synthesis?
Methodological Answer:
Regioselectivity is achieved using directing groups or steric control. For example, bromine atoms at the 2,6-positions in diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate guide fluorination to the 6,6-sites due to reduced steric hindrance. Alternatively, bulky fluorinating agents (e.g., Selectfluor®) favor substitution at less hindered positions. Reaction monitoring via NMR is essential to confirm selectivity .
Advanced: How should researchers address contradictions between crystallographic data and computational conformational predictions?
Methodological Answer:
Discrepancies often arise from temperature effects (e.g., X-ray data at −100°C vs. room-temperature simulations). Hybrid approaches are recommended:
Perform variable-temperature NMR to assess dynamic behavior.
Use molecular dynamics (MD) simulations to model thermal fluctuations.
Validate with low-temperature XRD or cryo-electron microscopy .
Basic: What are the stability and storage considerations for this compound?
Methodological Answer:
The compound is hygroscopic and prone to decarboxylation under prolonged exposure to heat (>40°C) or strong acids/bases. Storage recommendations:
- Short-term: Desiccated at −20°C in amber vials.
- Long-term: Lyophilized and stored under inert gas (Ar/N).
Safety protocols include using gloves (neoprene recommended) and eye protection due to skin/eye irritation risks .
Advanced: How can derivatization of the carboxylic acid groups expand its utility in drug discovery?
Methodological Answer:
Esterification (e.g., tert-butyl esters) or amidation (e.g., coupling with aryl amines) enhances membrane permeability. For example, tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2) is a common intermediate for prodrugs. Optimize reaction conditions (e.g., DCC/DMAP coupling) to avoid racemization at the spiro center .
Basic: What analytical methods quantify purity and degradation products?
Methodological Answer:
- HPLC: Use a C18 column with 0.1% TFA in HO/MeCN (gradient elution).
- LC-MS: Detects degradation products (e.g., decarboxylated species at m/z 148.1).
- Titration: Non-aqueous titrants (e.g., HClO in acetic acid) quantify free carboxylic acids .
Advanced: What computational tools predict the compound’s reactivity in complex biological systems?
Methodological Answer:
- Docking studies (AutoDock Vina): Model interactions with enzymes (e.g., carbonic anhydrase) to assess fluorination’s impact on binding affinity.
- MD simulations (GROMACS): Predict conformational stability in lipid bilayers.
- QM/MM hybrid methods: Analyze transition states for ester hydrolysis .
Advanced: How can researchers optimize reaction yields in large-scale syntheses without compromising stereochemical integrity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
